

# Application Note: HPLC-UV Analysis of N-Alkyl Diethanolamines

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## Compound of Interest

Compound Name: Ethanol, 2,2'-(pentadecylimino)bis-

Cat. No.: B1601796

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of a homologous series of N-alkyl diethanolamines (N-ADEAs), including N-methyl diethanolamine (MDEA), N-ethyl diethanolamine (EDEA), N-propyl diethanolamine (PDEA), and N-butyl diethanolamine (BDEA), using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the poor chromophoric properties of these analytes, a pre-column derivatization step with 1-naphthylisothiocyanate (NITC) is employed to enhance UV detectability. This method is suitable for the quantification of N-ADEAs in various sample matrices, such as pharmaceutical formulations and environmental samples, after appropriate sample preparation.

## Introduction

N-alkyl diethanolamines are a class of tertiary amines used in a variety of industrial and pharmaceutical applications. Their analysis is crucial for quality control, impurity profiling, and stability testing. Direct HPLC-UV analysis of these compounds is challenging due to their lack of a strong UV-absorbing chromophore.<sup>[1][2]</sup> Pre-column derivatization with a suitable labeling agent can overcome this limitation by introducing a highly UV-active moiety into the analyte molecule.<sup>[3]</sup> 1-naphthylisothiocyanate (NITC) is an effective derivatizing reagent for primary and secondary amines, forming stable thiourea derivatives that exhibit strong UV absorbance, making them suitable for sensitive HPLC-UV analysis.<sup>[2]</sup> This application note provides a

detailed protocol for the derivatization of N-ADEAs with NITC followed by their separation and quantification using reverse-phase HPLC-UV.

## Experimental Protocol

### Materials and Reagents

- N-methyl diethanolamine (MDEA), ≥99%
- N-ethyl diethanolamine (EDEA), ≥99%
- N-propyl diethanolamine (PDEA), ≥99%
- N-butyl diethanolamine (BDEA), ≥99%
- 1-Naphthylisothiocyanate (NITC), derivatization grade
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, 99%
- Dimethylformamide (DMF), anhydrous, ≥99.8%
- Sodium bicarbonate
- Hydrochloric acid (HCl)

### Equipment

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
- Analytical balance
- pH meter
- Vortex mixer
- Thermostatic water bath or heating block

- Centrifuge
- Syringe filters, 0.45 µm PTFE

## Chromatographic Conditions

Parameter	Value
HPLC Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detection	280 nm
Gradient Program	See Table 2

## Standard and Sample Preparation

**Standard Stock Solutions (1000 µg/mL):** Accurately weigh approximately 25 mg of each N-alkyldiethanolamine standard and dissolve in 25 mL of DMF to prepare individual stock solutions.

**Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solutions with DMF to cover the desired concentration range (e.g., 1-100 µg/mL).

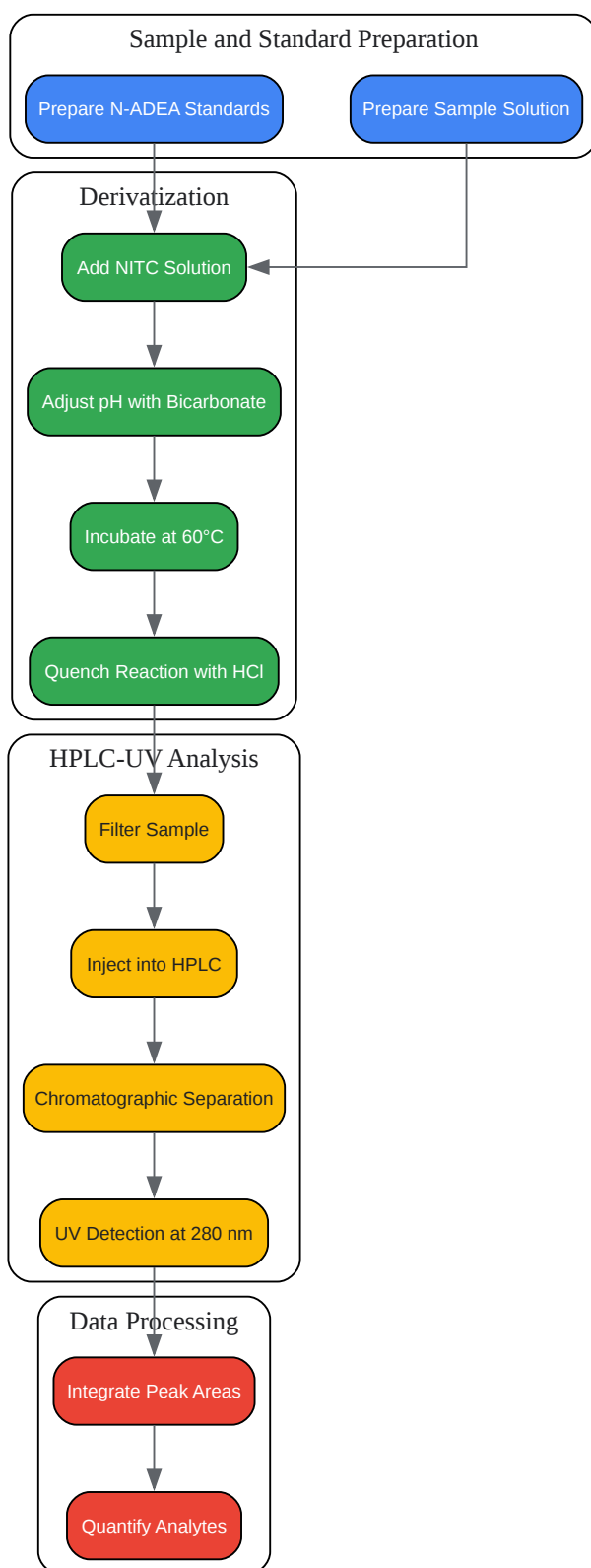
**Sample Preparation:** The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution with DMF may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analytes of interest.

## Derivatization Procedure

- To 1.0 mL of each standard or sample solution in a clean vial, add 1.0 mL of a 1 mg/mL solution of NITC in DMF.

- Add 100  $\mu$ L of 0.1 M sodium bicarbonate solution to adjust the pH to approximately 8-9.
- Vortex the mixture for 30 seconds.
- Incubate the vial in a water bath or heating block at 60°C for 30 minutes.
- After incubation, cool the vial to room temperature.
- Add 100  $\mu$ L of 1 M HCl to quench the reaction.
- Filter the derivatized solution through a 0.45  $\mu$ m PTFE syringe filter into an HPLC vial for analysis.

## Experimental Workflow



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Caption: Experimental workflow for HPLC-UV analysis of N-alkyl diethanolamines.

## Results and Discussion

The described method provides excellent separation and quantification of the NITC derivatives of MDEA, EDEA, PDEA, and BDEA. The retention time of the derivatives is expected to increase with the length of the N-alkyl chain due to the increased hydrophobicity of the molecules. A typical elution order would be MDEA < EDEA < PDEA < BDEA.

## Quantitative Data

The following tables summarize the expected quantitative performance of the method. These values are typical and may vary depending on the specific instrument and column used.

Table 1: Retention Times and Method Performance

Analyte	N-Alkyl Group	Expected Retention Time (min)*	Linearity (R <sup>2</sup> )
MDEA	Methyl	~12.5	>0.999
EDEA	Ethyl	~14.2	>0.999
PDEA	Propyl	~16.8	>0.999
BDEA	Butyl	~19.5	>0.999

\*Retention times are estimates and will depend on the specific column and HPLC system.

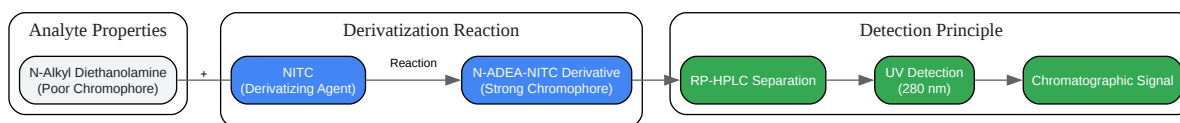
Table 2: Gradient Elution Program

Time (min)	% Mobile Phase A (Aqueous)	% Mobile Phase B (Acetonitrile)
0.0	50	50
5.0	50	50
20.0	10	90
25.0	10	90
25.1	50	50
30.0	50	50

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
MDEA	~0.05	~0.15
EDEA	~0.06	~0.18
PDEA	~0.07	~0.21
BDEA	~0.08	~0.24

## Signaling Pathway/Logical Relationship Diagram



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Caption: Logical relationship of the analytical strategy.

## Conclusion

The presented HPLC-UV method with pre-column NITC derivatization is a reliable and sensitive approach for the simultaneous determination of a homologous series of N-alkyl diethanolamines. The method offers good linearity, low detection limits, and is suitable for routine quality control and research applications. The provided protocol can be adapted and validated for specific sample matrices as required.

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## References

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